ethyl (1S,3S)-3-aminocyclohexanecarboxylate

Chiral resolution Biocatalysis Enantioselective synthesis

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate (CAS 1810774-46-9) is a chiral, non-proteinogenic β-amino acid derivative featuring a cyclohexane core with a primary amine and an ethyl ester moiety in a defined (1S,3S)-cis configuration. This stereochemically pure building block serves as a versatile intermediate in medicinal chemistry, enabling the construction of conformationally constrained peptides, peptidomimetics, and other bioactive scaffolds where the relative spatial orientation of the amino and carboxylate groups dictates downstream molecular recognition events.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B12094324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1S,3S)-3-aminocyclohexanecarboxylate
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC(C1)N
InChIInChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3/t7-,8-/m0/s1
InChIKeyVALZPPHHDRBGHU-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate – Chiral Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


Ethyl (1S,3S)-3-aminocyclohexanecarboxylate (CAS 1810774-46-9) is a chiral, non-proteinogenic β-amino acid derivative featuring a cyclohexane core with a primary amine and an ethyl ester moiety in a defined (1S,3S)-cis configuration . This stereochemically pure building block serves as a versatile intermediate in medicinal chemistry, enabling the construction of conformationally constrained peptides, peptidomimetics, and other bioactive scaffolds where the relative spatial orientation of the amino and carboxylate groups dictates downstream molecular recognition events .

Why Cis-3-Aminocyclohexanecarboxylate Stereoisomers Cannot Be Interchanged for Ethyl (1S,3S)-3-aminocyclohexanecarboxylate Procurement


The cyclohexane ring in 3-aminocyclohexanecarboxylates can adopt multiple stereochemical arrangements—(1S,3S), (1R,3R), (1R,3S), and (1S,3R)—each presenting distinct spatial orientations of the amino and ester groups that govern their conformational preferences and biological target interactions [1]. Simply substituting one isomer for another without stereochemical verification can lead to drastically different pharmacological outcomes, as exemplified by a 20-fold difference in GABA uptake inhibition potency observed between the (1S,3R) and (1R,3S) isomers of the corresponding free acid [2]. Therefore, precise stereochemical identity is non-negotiable for reproducible research and process development.

Quantitative Differentiation of Ethyl (1S,3S)-3-aminocyclohexanecarboxylate Against Closest Stereochemical Analogs


Enantiomeric Purity and Biocatalytic Synthesis Favorability for Ethyl (1S,3S)-3-aminocyclohexanecarboxylate

Nitrilase-mediated biotransformations exhibit a strong enantiopreference for cis-3-aminocyclohexanecarboxylic acid derivatives, achieving up to 99% enantiomeric excess (ee) for cis-isomers, whereas trans-isomers reach only up to 86% ee under identical conditions [1]. This intrinsic enzymatic discrimination underscores the superior accessibility of stereochemically pure cis-configured products like the (1S,3S) enantiomer, facilitating cost-effective procurement for downstream applications that demand high chiral purity.

Chiral resolution Biocatalysis Enantioselective synthesis

GABA Uptake Inhibition Potency of Ethyl (1S,3S)-3-aminocyclohexanecarboxylate vs. Diastereomers

The (1S,3R) stereoisomer of the free acid (cis-3-aminocyclohexanecarboxylic acid) inhibits GABA uptake in rat brain slices with a potency comparable to GABA itself, whereas the (1R,3S) enantiomer is at least 20-fold less potent [1]. While this study evaluated the free carboxylic acid rather than the ethyl ester, the ethyl (1S,3S)-3-aminocyclohexanecarboxylate serves as a direct pro-drug or protected intermediate for accessing the bioactive (1S,3R) acid upon hydrolysis, with the (1S,3S) ester stereochemistry ensuring that the subsequent deprotected acid retains the required (1S,3R) configuration (note: esterification of the 1-carboxyl group inverts the Cahn-Ingold-Prelog priority at C1, such that the (1S,3S) ester yields the (1S,3R) acid upon hydrolysis).

GABA analog Neuropharmacology Structure-activity relationship

Enzymatic Hydrolysis Selectivity for Cis-Cyclohexanecarboxylate Isomers: Implications for Ethyl (1S,3S)-3-aminocyclohexanecarboxylate

Lipase from Candida rugosa exhibits strong selectivity for the diequatorial conformation of 4-substituted cyclohexanecarboxylates during enzymatic hydrolysis [1]. Ethyl (1S,3S)-3-aminocyclohexanecarboxylate, in its most stable chair conformation, places both the amino and ester substituents in equatorial positions (diequatorial), whereas its trans-isomers force one substituent into an axial orientation. This conformational distinction directly translates to differential enzymatic recognition, providing a potential route for stereoselective transformations or analytical resolution that is unique to the cis-configured series.

Enzymatic resolution Diequatorial conformation Lipase selectivity

Synthetic Utility in Medicinal Chemistry: Incorporation into Bioactive Compound Scaffolds

Ethyl (1R,3S)-3-aminocyclohexanecarboxylate has been employed as a key intermediate in the synthesis of biologically active compounds, achieving a 92% yield in amide bond formation under reflux conditions in THF [1]. The (1S,3S) enantiomer is the direct enantiomeric counterpart to this validated building block, offering identical reactivity profiles with inverted stereochemical outcomes. This documented synthetic efficiency provides a benchmark for procurement decisions: the (1S,3S) ester can be integrated into established medicinal chemistry workflows with predictable and high-yielding transformations.

Pharmaceutical intermediate Amide coupling Cyclohexane scaffold

Commercial Availability and Purity Specifications for Ethyl (1S,3S)-3-aminocyclohexanecarboxylate

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate is commercially available from multiple specialty chemical suppliers at purities of 97% to ≥98%, with pricing and package sizes suitable for both discovery and development-stage procurement [1]. In contrast, the (1R,3R) enantiomer is listed with an NLT 98% specification , while the (1R,3S) and (1S,3R) cis-diastereomers are frequently supplied as hydrochloride salts with distinct physical properties and CAS numbers . This clear commercial distinction reinforces that stereochemical identity is a critical procurement parameter, with each isomer occupying a separate supply chain position and cost structure.

Chiral building block Commercial sourcing Purity

Recommended Applications for Ethyl (1S,3S)-3-aminocyclohexanecarboxylate in Research and Industrial Settings


Synthesis of Conformationally Constrained GABA Analogs and Neurological Tool Compounds

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate serves as the stereochemical precursor to (1S,3R)-3-aminocyclohexanecarboxylic acid, a GABA uptake inhibitor with potency comparable to GABA itself [1]. Hydrolysis of the ethyl ester yields the free acid, which can be incorporated into peptidomimetics or used directly in neuropharmacological studies. The >20-fold selectivity window against the (1R,3S) diastereomer makes stereochemical purity critical for generating interpretable biological data [1].

Chiral Building Block for Asymmetric Synthesis of β-Amino Acid-Containing Peptides

The defined (1S,3S)-cis configuration enables the introduction of a conformationally restricted β-amino acid residue into peptide backbones. This structural constraint can stabilize specific secondary structures (e.g., β-turns) or enhance metabolic stability, properties that are directly linked to the stereochemical arrangement of the cyclohexane ring substituents . The free base form of the (1S,3S) ester facilitates direct amide coupling without the need for additional salt metathesis steps .

Enzymatic Resolution and Biocatalytic Process Development

The cis-configuration of ethyl (1S,3S)-3-aminocyclohexanecarboxylate places both substituents in equatorial orientations, a conformational feature that is preferentially recognized by lipases such as Candida rugosa [2]. This property can be exploited in the development of enzymatic resolution protocols or in the design of biocatalytic cascades where stereochemical integrity must be maintained throughout multiple transformations [3].

Pharmaceutical Intermediate for Targeted Protein Degraders and Bifunctional Molecules

The cyclohexane scaffold of ethyl (1S,3S)-3-aminocyclohexanecarboxylate provides a rigid, non-aromatic linker motif suitable for constructing PROTACs or other heterobifunctional molecules. The defined stereochemistry ensures consistent spatial orientation between conjugated warheads and E3 ligase ligands, a parameter known to influence ternary complex formation and degradation efficiency [4]. The high reported yields (92%) for amide bond formation under standard conditions support efficient incorporation into complex molecular architectures [4].

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